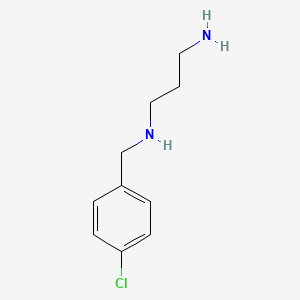

N-(4-Chlorobenzyl)propane-1,3-diamine

Übersicht

Beschreibung

N-(4-Chlorobenzyl)propane-1,3-diamine is a chemical compound that is structurally related to various diamine derivatives synthesized for different applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the potential characteristics and applications of N-(4-Chlorobenzyl)propane-1,3-diamine. These related compounds include Schiff bases and their metal complexes, as well as other diamine derivatives with different substituents and structural configurations.

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases, which are typically synthesized by the condensation of primary amines with carbonyl compounds. For instance, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes were prepared using analytical and spectroscopic methods, indicating a method that could potentially be adapted for the synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine . Similarly, the synthesis of N,N'-bis-[3-chloro-5S-(l-menthyloxy)-2(5H)-4-furanon-yl]-butane-1,4-diamine involved characterizing the product using IR, 1H NMR, MS, and single-crystal X-ray diffraction, suggesting a comprehensive approach to confirming the structure of synthesized diamine derivatives .

Molecular Structure Analysis

The molecular structure of diamine derivatives is crucial for their properties and applications. For example, the single crystal of a Schiff base ligand was obtained and characterized, revealing a monoclinic crystal system and space group P2(1)/C . The asymmetry unit of another synthesized compound possessed two rings, including a chiral five-membered furanone ring and a six-membered cyclohexane ring, stabilized by N—H…O hydrogen bonds interaction . These findings suggest that N-(4-Chlorobenzyl)propane-1,3-diamine could also exhibit specific and potentially unique structural features that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of diamine derivatives can be complex, as evidenced by the electrochemical properties of metal complexes, which depend on reversible, irreversible, and quasi-reversible redox waves due to the oxidation and reduction of metal ions . This suggests that N-(4-Chlorobenzyl)propane-1,3-diamine could also participate in various chemical reactions, potentially forming complexes with metals and exhibiting interesting electrochemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine derivatives are influenced by their molecular structure and the nature of their substituents. The Schiff base ligand and its metal complexes were found to be non-electrolytes, and the ligand behaved as a monodentate ligand with binuclear nature . The crystal packing of isomeric diamines was dominated by C—H≡Npyridine interactions, with the structures of these compounds being influenced by the relative disposition of the pyridine and imine groups . These findings provide a basis for inferring the potential properties of N-(4-Chlorobenzyl)propane-1,3-diamine, such as solubility, binding behavior, and intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Metal Ion Complex Synthesis

N-(4-Chlorobenzyl)propane-1,3-diamine and its derivatives are utilized in synthesizing metal ion complexes. Montazerozohori et al. (2011) explored the preparation of complexes using Schiff bases derived from this compound with Zn(II) and Hg(II) ions, emphasizing their characterization through various analytical methods (Montazerozohori et al., 2011).

Atmospheric Chemistry

In atmospheric chemistry, the interaction between sulfuric acid and propane-1,3-diamine, a related compound, is significant. Elm et al. (2016) investigated these molecular interactions using computational methods, finding that such interactions could influence the formation of new particles in the atmosphere (Elm et al., 2016).

Catalysis

In catalysis, derivatives of N-(4-Chlorobenzyl)propane-1,3-diamine have been used to develop chiral ruthenium complexes for hydrogenation reactions. Gao et al. (1999) synthesized and characterized such complexes, demonstrating their effectiveness in asymmetric transfer hydrogenation (Gao et al., 1999).

DNA Interaction

The compound has been explored for its ability to bind to DNA. Vázquez et al. (2010) studied N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine, a derivative, for its strong affinity to bind specifically to A/T DNA sites, showcasing its potential in molecular biology (Vázquez et al., 2010).

Chemical Synthesis

Ríos‐Lombardía et al. (2010) described a method for the synthesis of optically active heterocyclic compounds using propane-1,3-diamine, providing insights into the development of novel chemical entities (Ríos‐Lombardía et al., 2010).

Combinatorial Chemistry

In combinatorial chemistry, propane-1,3-diamine has been used for synthesizing complex molecular structures. Virta et al. (2004) demonstrated the synthesis of pentaerythrityltetramine scaffolds, highlighting the versatility of this compound in creating diverse molecular architectures (Virta et al., 2004).

Molecular Structure Studies

Studies on the molecular structure of complexes involving propane-1,3-diamine have provided insights into coordination chemistry. Chattopadhyay et al. (2007) reported on a metamagnetic thiocyanato-bridged nickel(II) complex, contributing to the understanding of magnetic properties in coordination compounds (Chattopadhyay et al., 2007).

Eigenschaften

IUPAC Name |

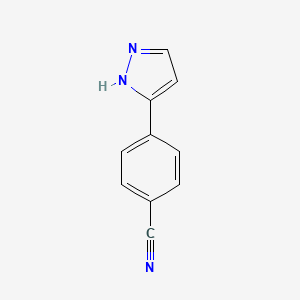

N'-[(4-chlorophenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMASORJTUXYTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373096 | |

| Record name | N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzyl)propane-1,3-diamine | |

CAS RN |

61798-10-5 | |

| Record name | N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)